
Mexiletine acetate
Übersicht
Beschreibung
Mexiletine acetate is a chemical compound known for its use as an antiarrhythmic agent. It is structurally related to lidocaine and is used to treat ventricular arrhythmias. This compound is a local anesthetic that works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mexiletine acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to produce mexiletine. The final step involves the acetylation of mexiletine to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production process also includes purification steps such as recrystallization and chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Mexiletine acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can produce hydroxylated metabolites.
Reduction: Reduction can yield mexiletine alcohol.
Substitution: Substitution reactions can produce various mexiletine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cardiac Applications
1.1 Antiarrhythmic Properties
Mexiletine is classified as a Class 1B antiarrhythmic agent and is primarily used in the management of ventricular arrhythmias. It functions by inhibiting sodium channels, which decreases the rate of rise of action potentials in cardiac tissues. This mechanism leads to a reduction in the effective refractory period (ERP) in Purkinje fibers, thereby stabilizing heart rhythm.
- Clinical Efficacy : Studies indicate that mexiletine suppresses premature ventricular complexes (PVCs) by 80% in 50-60% of patients and prevents reinduction of ventricular tachycardia in 25-30% of cases . In patients with refractory ventricular tachycardia, approximately 20-50% may respond positively to mexiletine alone or in combination with other antiarrhythmic medications .
- Long QT Syndrome : Mexiletine has shown efficacy in treating congenital long QT syndrome type 3 (LQT3), where it counteracts increased late sodium currents, effectively shortening the QT interval . Its role extends to patients with potassium channel-mediated LQT2, providing a useful adjunct to beta-blocker therapy .
Application | Efficacy Rate | Indications |
---|---|---|
Suppression of PVCs | 50-60% | Ventricular arrhythmias |
Prevention of tachycardia | 25-30% | Reinduction during electrophysiologic testing |
Treatment of LQT3 | Significant QT shortening | Congenital long QT syndrome |
Neurological Applications
2.1 Chronic Pain Management
Mexiletine has emerged as a potential treatment for neuropathic pain and myotonia associated with certain neuromuscular disorders. Its sodium channel-blocking properties help modulate pain pathways.
- Myotonic Dystrophy : In patients with myotonic dystrophy, mexiletine alleviates muscle pain and severe myotonia, providing significant relief .
- Neuropathic Pain : It has been utilized for chronic neuropathic pain management, although its use is limited due to side effects such as nausea and tremors .
Condition | Application | Outcome |
---|---|---|
Myotonic Dystrophy | Alleviation of muscle pain | Improved quality of life |
Neuropathic Pain | Pain management | Variable efficacy; side effects noted |
Pharmacological Properties
Mexiletine exhibits high bioavailability (approximately 90%) when administered orally, with a volume of distribution ranging from 5 to 7 L/kg and protein binding around 50-60% . The drug is metabolized primarily via the CYP2D6 pathway, producing metabolites such as meta-hydroxymexiletine (MHM), which have been studied for their pharmacological effects .
Case Studies and Research Findings
Several case studies highlight the effectiveness of mexiletine in different patient populations:
- A study involving 313 patients with refractory ventricular tachyarrhythmias demonstrated that about 30% had favorable outcomes with mexiletine treatment .
- Another investigation assessed the drug's impact on patients with drug-refractory arrhythmias and found that it significantly reduced the burden of spontaneous ventricular arrhythmias .
Wirkmechanismus
Mexiletine acetate exerts its effects by blocking sodium channels in the cardiac cells. This inhibition of sodium channels reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms. The molecular targets of this compound include the voltage-gated sodium channels in the heart, which are crucial for the initiation and conduction of electrical impulses .
Vergleich Mit ähnlichen Verbindungen
Mexiletine acetate is similar to other antiarrhythmic agents such as lidocaine, amiodarone, and propranolol. it has unique properties that distinguish it from these compounds:
Amiodarone: Amiodarone is a class III antiarrhythmic agent with a broader spectrum of action, including potassium channel blocking effects.
Similar Compounds
- Lidocaine
- Amiodarone
- Propranolol
- Flecainide
- Ranolazine
This compound’s unique oral bioavailability and specific action on sodium channels make it a valuable compound in the treatment of ventricular arrhythmias and other medical conditions.
Biologische Aktivität
Mexiletine acetate is a sodium channel blocker primarily used in the treatment of ventricular arrhythmias. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic applications, particularly in cardiac and neuromuscular disorders. This article will explore the detailed biological activity of this compound, supported by data tables and case studies.
Mexiletine functions as a Class 1B antiarrhythmic agent . It inhibits sodium channels, which are crucial for the initiation and conduction of electrical impulses in cardiac tissues. By blocking these channels, mexiletine reduces the rate of rise of the action potential during Phase 0, leading to a decrease in the effective refractory period (ERP) in Purkinje fibers. Importantly, this effect is less pronounced than the reduction in action potential duration (APD), resulting in an increased ERP/APD ratio .
Key Pharmacological Effects:
- Inhibition of sodium channel protein type 5.
- Agonistic activity on aryl hydrocarbon receptors.
- Minimal impact on resting membrane potential and sinus node automaticity .
Pharmacokinetics
Mexiletine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90% . It has a volume of distribution ranging from 5 to 7 L/kg and exhibits 50-60% protein binding . The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, with significant implications for drug interactions .
Parameter | Value |
---|---|
Bioavailability | 90% |
Volume of Distribution | 5-7 L/kg |
Protein Binding | 50-60% |
Metabolizing Enzymes | CYP2D6, CYP1A2 |
Cardiac Arrhythmias
Mexiletine is predominantly used to manage documented ventricular arrhythmias. Clinical guidelines recommend it as an alternative therapy when other treatments are ineffective or contraindicated .
Neuromuscular Disorders
Recent studies have investigated mexiletine's efficacy in treating conditions such as spinal and bulbar muscular atrophy (SBMA) . A randomized controlled trial indicated that while mexiletine did not significantly restore cold exposure-induced prolongation of distal latencies, it improved grip strength and tongue pressure under cold conditions .
Case Studies
- Spinal and Bulbar Muscular Atrophy (SBMA) Study:
- Phase II Clinical Trial:
Research Findings
Recent advancements have led to the development of phenyl analogues of mexiletine that exhibit enhanced potency and selectivity for sodium channels. For instance, compounds like MexA1 showed increased efficacy for action potential duration shortening while reducing proarrhythmic risks compared to traditional mexiletine .
Compound | Potency (EC50) | Selectivity |
---|---|---|
MexA1 | Comparable to mexiletine | Decreased proarrhythmic liability |
MexA2-5 | 28.3–134-fold greater than mexiletine | Restored selectivity for I_NaL over I_NaP |
Eigenschaften
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340814 | |
Record name | Mexiletine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91452-27-6 | |
Record name | Mexiletine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.